EINECS 289-447-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory inventory listing substances marketed in the EU between 1971 and 1981 . Each EINECS entry, such as EINECS 289-447-2, represents a unique chemical substance with defined structural, physicochemical, and hazardous properties.

EINECS substances are critical for chemical safety assessments, as they form the basis for predictive toxicology and read-across approaches under REACH.

Properties

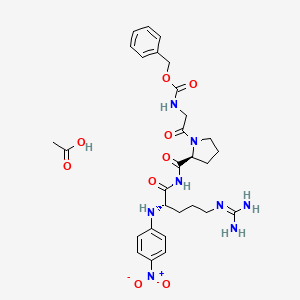

IUPAC Name |

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABQZYCURGRQE-VROPFNGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237320 | |

| Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88793-80-0 | |

| Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088793800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reactants and the use of advanced purification techniques to obtain the final product.

Types of Reactions:

Oxidation: 2,2’-azobis(2-methylpropionitrile) can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: This compound can be reduced under specific conditions, although it is less common.

Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can occur, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).

Reduction Products: Reduced forms of the compound, though less common.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

Chemistry: It is extensively used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.

Biology: The compound is used in the study of radical-induced processes and their effects on biological systems.

Medicine: Research into the potential therapeutic applications of radical initiators includes drug delivery systems and controlled release mechanisms.

Industry: It is employed in the production of plastics, rubbers, and other polymer-based materials, contributing to the development of various industrial products.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound, leading to the formation of free radicals. These radicals initiate polymerization reactions by attacking monomer units, causing them to link together and form polymers. The molecular targets include the double bonds in monomers, and the pathways involved are radical chain reactions.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are compared using Tanimoto similarity indices based on PubChem 2D fingerprints, where a threshold of ≥70% similarity identifies analogs . For instance:

- A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 unlabeled EINECS compounds by identifying structurally similar analogs .

- Figure 7 in the evidence visualizes network connections between unlabeled EINECS compounds (blue) and labeled Annex compounds (red), highlighting how small datasets can cluster to cover large chemical spaces .

Table 1: Coverage of EINECS Compounds via Structural Similarity

| Metric | Value | Reference |

|---|---|---|

| Labeled compounds | 1,387 | |

| Covered EINECS compounds | 33,000 | |

| Similarity threshold | ≥70% Tanimoto index |

Physicochemical and Structural Domain Analysis

The ERGO project compared 28 reference substances against 72,520 EINECS compounds using:

Physicochemical properties : ERGO compounds covered bioavailability-related properties of EINECS but diverged in structural domains .

Atom-Centered Fragment (ACF) analysis : 82% of ERGO compounds aligned with EINECS structural features, while 18% exhibited unique bioactive motifs (e.g., DON, BDE47) .

Table 2: ERGO vs. EINECS Compound Overlap

| Category | ERGO Compounds | EINECS Coverage | Reference |

|---|---|---|---|

| Physicochemical domain | 28 | Significant | |

| Structural domain | 23 | Partial |

Challenges in Comparing EINECS Compounds

Broad Substance Descriptions

EINECS entries often group multiple derivatives (e.g., plant extracts, process-modified substances) under a single identifier. For example:

Predictive Accuracy Trade-Offs

QSAR models for EINECS compounds face trade-offs between coverage and accuracy :

- A study applying an 85% accuracy cutoff predicted pathway perturbations for 4.6%–12.6% of EINECS compounds, omitting low-confidence predictions .

- Chlorinated alkanes and organothiophosphates were modeled using hydrophobicity (log Kow) and in vitro data, covering only 0.7% of EINECS chemicals .

Case Study: Predictive Modeling for EINECS 289-447-2 (Hypothetical)

While direct data for EINECS 289-447-2 is unavailable, the methodologies above provide a framework for comparison:

Structural analogs : Using PubChem 2D fingerprints, analogs with ≥70% similarity would be identified (e.g., chlorinated alkanes, nitrobenzenes) .

Toxicity prediction : RASAR models would extrapolate hazard data from labeled analogs, prioritizing high-accuracy predictions (>85%) .

Regulatory compliance : Under REACH, the substance would require registration with hazard data (e.g., log Kow, bioavailability) to align with EINECS domain coverage .

Q & A

Q. How can researchers determine the physicochemical properties of EINECS 289-447-2 to inform experimental design?

- Methodological Answer : Key physicochemical properties (e.g., log K_ow, log H, solubility) should be measured using standardized protocols such as HPLC, gas chromatography (GC), or shake-flask methods. Reference existing datasets from authoritative sources (e.g., ERGO project data) to compare with EINECS compounds’ typical ranges. For instance, log K_ow values < -5 or > 10 may indicate atypical partitioning behavior, requiring adjusted analytical methods .

Q. What steps are critical for conducting a comprehensive literature review on EINECS 289-447-2?

- Methodological Answer : Use databases like SciFinder, PubMed, and Web of Science with search terms combining the EINECS identifier, IUPAC name, and synonyms. Prioritize primary literature and peer-reviewed journals (e.g., International Journal of Molecular Sciences). Cross-reference citations to identify knowledge gaps and validate conflicting data (e.g., discrepancies in reported synthesis pathways) .

Q. How should experimental protocols for synthesizing or isolating EINECS 289-447-2 be documented to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail reagents (purity, suppliers), reaction conditions (temperature, solvent ratios), and characterization methods (NMR, FTIR). Include step-by-step procedures in the main text or supplementary materials, and cite established protocols for known compounds .

Q. What statistical methods are appropriate for preliminary analysis of EINECS 289-447-2’s biological or chemical activity?

- Methodological Answer : Use descriptive statistics (mean ± SD) for triplicate experiments and error analysis (e.g., %RSD for instrument precision). Apply t-tests or ANOVA to compare treatment groups, ensuring sample sizes align with power analysis calculations. Report confidence intervals and p-values to assess significance .

Q. How can researchers validate the purity of EINECS 289-447-2 using analytical techniques?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods (mass spectrometry, elemental analysis). For novel compounds, provide ≥ 95% purity evidence via integration of chromatogram peaks and assign all major spectral signals. Compare retention times or spectral data with certified reference materials when available .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address conflicting data on EINECS 289-447-2’s environmental fate?

- Methodological Answer : Employ factorial design or response surface methodology (RSM) to test variables (e.g., pH, temperature) influencing degradation rates. Replicate studies under controlled conditions and use multivariate analysis (e.g., PCA) to identify outliers. Cross-validate results with computational models (e.g., QSAR) to resolve contradictions in biodegradability data .

Q. What strategies are effective for reconciling discrepancies in toxicity studies of EINECS 289-447-2?

- Methodological Answer : Conduct meta-analyses of dose-response data, adjusting for variables like exposure duration and model organisms. Apply Hill slope models to assess EC50 variability. Validate findings using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo assays) and report confidence intervals for effect sizes .

Q. How should advanced spectroscopic techniques be applied to resolve structural ambiguities in EINECS 289-447-2 derivatives?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry and resolve overlapping signals. Pair with X-ray crystallography for absolute configuration determination. For unstable intermediates, apply cryogenic TEM or time-resolved spectroscopy. Document raw data and processing parameters (e.g., apodization in FTIR) .

Q. What computational approaches are suitable for predicting EINECS 289-447-2’s reactivity in novel reaction systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and reaction pathways. Validate with kinetic isotope effects or Hammett plots. Compare simulated spectra (IR, UV-Vis) with experimental data to refine computational parameters. Use cheminformatics tools (e.g., RDKit) to predict byproduct formation .

Q. How can multi-omics data integration improve understanding of EINECS 289-447-2’s mechanism of action?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using network analysis (e.g., WGCNA). Apply pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers and validate with targeted assays (e.g., qPCR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.